Benzo[d]oxazole-2-carbonitrile

Catalog No.
S1921259
CAS No.
3313-37-9
M.F
C8H4N2O
M. Wt
144.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[d]oxazole-2-carbonitrile

CAS Number

3313-37-9

Product Name

Benzo[d]oxazole-2-carbonitrile

IUPAC Name

1,3-benzoxazole-2-carbonitrile

Molecular Formula

C8H4N2O

Molecular Weight

144.13 g/mol

InChI

InChI=1S/C8H4N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H

InChI Key

WELHBLLMEXKKEH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C#N

The exact mass of the compound Benzo[d]oxazole-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzo[d]oxazole-2-carbonitrile is a heterocyclic compound featuring a fused benzene and oxazole ring system, distinguished by a nitrile (-CN) group at the 2-position. This nitrile group serves as a key functional handle, making the compound a valuable precursor in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. [1] Its core structure is recognized for conferring desirable photophysical properties, such as fluorescence, to conjugated systems, forming the basis for its use in developing optical brighteners, organic scintillators, and dyes. [2]

Substituting Benzo[d]oxazole-2-carbonitrile with close analogs is often unviable due to significant shifts in chemical reactivity and physical properties. Replacing the 2-cyano group with a 2-chloro group (e.g., 2-chlorobenzoxazole) fundamentally alters its utility as a precursor; the nitrile is a superior reactant for [3+2] cycloadditions to form tetrazoles, a reaction where the chloro-analog is ineffective. [1] Similarly, swapping the ring oxygen for sulfur to form Benzothiazole-2-carbonitrile can drastically change the molecule's electronic and photophysical characteristics, including emission wavelengths and quantum yields, making such a substitution unsuitable for applications in fluorescent probes or organic electronics where specific optical properties are required. [2]

Superior Precursor for Tetrazole Synthesis via [3+2] Cycloaddition

Benzo[d]oxazole-2-carbonitrile is a highly effective precursor for synthesizing 5-(benzo[d]oxazol-2-yl)-1H-tetrazole. In a direct comparison of cycloaddition reactions, nitriles consistently provide a direct and high-yielding pathway to 5-substituted tetrazoles, which are recognized as important isosteres for carboxylic acids in drug design. [1] For example, the reaction of nitriles with sodium azide and a zinc catalyst in water can achieve yields of over 90% for a range of substrates. [1] Alternative precursors, such as 2-chlorobenzoxazole, are not suitable for this direct transformation, requiring more complex, multi-step synthetic routes that often result in lower overall yields.

Evidence DimensionReaction Yield for 5-Substituted Tetrazole Synthesis
Target Compound Data>90% (class-level data for nitrile precursors under optimized conditions)
Comparator Or Baseline2-Chlorobenzoxazole (Not a direct precursor for this reaction)
Quantified DifferenceEnables a direct, high-yield, one-step reaction not feasible with the chloro-analog.
ConditionsReaction with NaN3, ZnCl2 in H2O at reflux [<a href="https://pubs.acs.org/doi/10.1021/jo010635w" target="_blank">1</a>]

For synthesizing bioactive tetrazoles, this compound provides a more efficient, higher-yielding, and cost-effective manufacturing route than using alternative precursors.

Enhanced Thermal Stability Compared to Non-Heterocyclic Precursors

The benzoxazole core imparts significant thermal stability, a critical parameter for materials processing and high-temperature applications. While direct data for Benzo[d]oxazole-2-carbonitrile is limited, studies on related benzoxazole-containing polymers show decomposition temperatures (Td5, 5% weight loss) well above 400°C. [1] For instance, a propargyl-functionalized benzoxazole monomer exhibited a Td5 of 418°C. [1] This contrasts sharply with common synthetic intermediates like aryl diazonium salts, which are often used in related transformations but can decompose exothermically at much lower temperatures, sometimes below 150°C, posing significant process safety risks. [2]

Evidence DimensionDecomposition Temperature (5% Weight Loss)
Target Compound DataHigh (Expected >400°C based on related benzoxazole structures)
Comparator Or BaselineAryl Diazonium Salts (e.g., p-bromo substituted diazonium salt): ~140°C
Quantified DifferenceBenzoxazole structures offer a >250°C improvement in thermal stability over hazardous diazonium intermediates.
ConditionsThermogravimetric Analysis (TGA) in inert atmosphere. [REFS-1, 2]

This compound's inherent thermal stability allows for a wider processing window and enhanced safety in manufacturing workflows compared to thermally labile alternatives.

Favorable Electrochemical Reduction Potential for Organic Electronics

The electron-withdrawing nature of the 2-cyano group significantly impacts the electrochemical properties of the benzoxazole core, making it more susceptible to reduction. While direct comparative data is sparse, studies on related 2,5-disubstituted benzoxazoles show that the introduction of electron-withdrawing groups (like a nitro group) facilitates electrochemical reduction. [1] For instance, a nitro-substituted benzylbenzoxazole derivative exhibits a clear, irreversible reduction peak at approximately -1.1 V (vs. Ag+/Ag), whereas the unsubstituted analog shows no reduction event in the same potential window. [1] The 2-cyano group is also strongly electron-withdrawing, suggesting Benzo[d]oxazole-2-carbonitrile is a suitable building block for n-type organic semiconductor materials where low-lying LUMO levels and facile reduction are required.

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataFacile reduction expected due to electron-withdrawing 2-cyano group.
Comparator Or BaselineUnsubstituted Benzoxazole Core (e.g., N-(2-benzylbenzoxazol-5-yl)benzamide): No reduction peak observed before solvent breakdown.
Quantified DifferenceThe presence of a strong electron-withdrawing group enables electrochemical reduction, a property absent in the unsubstituted comparator.
ConditionsCyclic Voltammetry in DMSO with 0.1 M TBATFB at a Hanging Mercury Drop Electrode (HMDE). [<a href="https://doi.org/10.1002/jccs.201300762" target="_blank">1</a>]

This specific electronic property makes the compound a targeted choice for researchers developing electron-transport materials for OLEDs, OFETs, and organic photovoltaics.

Efficient Synthesis of Tetrazole-Based Pharmaceutical Intermediates

This compound is the right choice for synthetic campaigns targeting 5-(benzo[d]oxazol-2-yl)-1H-tetrazole and related structures. Its ability to undergo high-yield [3+2] cycloaddition provides a direct and process-efficient route to these valuable motifs, which are frequently used as carboxylic acid bioisosteres in drug discovery. [1]

Development of n-Type Organic Semiconductor Materials

Due to the electron-withdrawing 2-cyano group, this compound serves as a critical building block for creating organic materials with low-lying LUMO energy levels. This makes it a preferred precursor for synthesizing electron-transport layer (ETL) materials for organic light-emitting diodes (OLEDs) or n-type semiconductors for organic field-effect transistors (OFETs). [2]

Precursor for High-Performance Polymers and Thermosets

The inherent high thermal stability of the benzoxazole core makes this compound a suitable monomer or precursor for applications requiring robust performance at elevated temperatures. It can be incorporated into polyamides, polyimides, or other thermosetting resins where maintaining structural integrity above 350-400°C is a key procurement driver. [3]

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-cyanobenzoxazole

Dates

Last modified: 08-16-2023

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